molecular formula C13H7Cl2F3N2O2 B2772883 5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide CAS No. 868234-31-5

5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

Cat. No.: B2772883
CAS No.: 868234-31-5
M. Wt: 351.11
InChI Key: WJLCSPYWHZPHTD-UHFFFAOYSA-N
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Description

5,6-Dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to a class of tertiary diarylamines and pyridinecarboxamide derivatives that are frequently investigated for their potential as potent antitumor agents . Compounds with this structural scaffold have demonstrated promising cytotoxic activity against a diverse panel of human tumor cell lines, including A549 (lung carcinoma), KB (epidermoid carcinoma), and DU145 (prostate carcinoma) . The mechanism of action for many related compounds involves the inhibition of tubulin polymerization, a critical cellular process for cell division and proliferation . By targeting the colchicine binding site on tubulin, these inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells . The strategic incorporation of a trifluoromethoxy (OCF3) group on the aniline ring is a common practice in modern drug design. This group is highly lipophilic (fat-soluble) and electron-withdrawing, which can significantly enhance a compound's cell membrane permeability, metabolic stability, and overall binding affinity to its biological target, traits often sought after in lead optimization . This high-purity compound is intended for research purposes, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex drug candidates . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3N2O2/c14-10-5-7(6-19-11(10)15)12(21)20-8-1-3-9(4-2-8)22-13(16,17)18/h1-6H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLCSPYWHZPHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Research has indicated that pyridine derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The incorporation of trifluoromethoxy groups may enhance the selectivity and potency of these compounds against cancer cells .
  • Antimicrobial Properties :
    • Compounds similar to 5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide have demonstrated efficacy against various pathogens. They work by disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways .
  • Inflammatory Diseases :
    • The compound's mechanism may also involve modulation of inflammatory pathways, making it a potential candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease .

Agricultural Applications

  • Pesticidal Activity :
    • The compound has shown promise as a pesticide, particularly in controlling phytopathogenic microorganisms. Its mode of action typically involves inhibiting key metabolic processes in target pests .
  • Herbicide Development :
    • Due to its structural characteristics, it may also be explored for developing new herbicides that target specific weed species without affecting crop plants .

Case Studies and Research Findings

  • A study highlighted the synthesis and biological evaluation of various pyridine derivatives, including this compound. This research focused on the structure-activity relationship (SAR) to optimize the compound's efficacy against cancer cell lines .
  • Another investigation assessed the compound's ability to inhibit certain enzymes linked to microbial resistance, showcasing its potential as a novel antimicrobial agent .

Data Tables

Application Area Potential Benefits Mechanism of Action
AnticancerInhibits tumor growthKinase inhibition
AntimicrobialEffective against pathogensDisruption of cell wall synthesis
Inflammatory DiseasesModulates inflammationInhibition of inflammatory mediators
AgriculturalPest controlInhibition of metabolic processes

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both chlorine and trifluoromethoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5,6-Dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with dichloro and trifluoromethoxy groups. Its molecular formula is C12H8Cl2F3N2OC_{12}H_{8}Cl_{2}F_{3}N_{2}O.

Research has indicated that compounds with similar structures exhibit various mechanisms of action, particularly in modulating neurotransmitter receptors and inhibiting specific enzymes. The trifluoromethoxy group is known to enhance lipophilicity and can influence the binding affinity to biological targets.

2. Antitumor Activity

Some derivatives of pyridine carboxamides have been investigated for their antitumor properties. In vitro assays have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, a related compound demonstrated an IC50 value of 700 nM against leukemia cell lines .

3. Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor for certain enzymes involved in metabolic pathways. Research on similar compounds indicates that modifications in the substituents can significantly alter inhibitory potency against enzymes like fibroblast growth factor receptor tyrosine kinases .

Case Study 1: Nicotinic Receptor Modulation

In a study examining the effects of various arylpyridine derivatives on α7 nAChRs, it was found that specific substitutions could dramatically enhance receptor modulation. The study reported EC50 values ranging from 0.14 µM to 2.5 µM for different derivatives, suggesting that the trifluoromethoxy substitution could similarly enhance activity in our compound .

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor efficacy of pyridine derivatives showed promising results where certain compounds exhibited significant cytotoxic effects on cancer cells at low concentrations (IC50 values as low as 900 nM). These findings indicate a potential therapeutic application for compounds similar to this compound in oncology .

Data Tables

Biological Activity Compound IC50 (nM) Mechanism
AntitumorSimilar Compound A700Apoptosis Induction
nAChR ModulationSimilar Compound B140Allosteric Modulator
Enzyme InhibitionSimilar Compound C900Tyrosine Kinase Inhibition

Q & A

Q. What are the critical synthetic steps and intermediates for 5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide?

The synthesis typically involves:

  • Halogenation of the pyridine core to introduce chlorine atoms at positions 5 and 6.
  • Coupling reactions (e.g., amide bond formation) between the pyridine-3-carboxylic acid derivative and the 4-(trifluoromethoxy)aniline moiety. Key intermediates include the chlorinated pyridine precursor and the activated acid chloride or ester for amidation. Reaction conditions (e.g., temperature, catalysts like DCC/DMAP for amide coupling, and solvents such as DMF or THF) significantly influence yield and purity .

Q. Which spectroscopic and chromatographic methods are essential for structural validation?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and aromatic ring integrity.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch of the carboxamide at ~1650 cm⁻¹).
  • HPLC/Purity Analysis: Ensures >95% purity via reverse-phase chromatography with UV detection .

Q. What are the hypothesized biological targets or mechanisms of action for this compound?

Based on structural analogs (e.g., pyridine/pyrimidine carboxamides), potential targets include:

  • Kinase inhibition (e.g., JAK2, EGFR) due to the trifluoromethoxy group enhancing hydrophobic binding.
  • Antimicrobial activity via disruption of bacterial membrane proteins.
  • Anti-inflammatory effects through modulation of COX-2 or NF-κB pathways. Target validation requires enzyme assays (e.g., IC₅₀ determination) and cellular models .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

  • Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, solvent polarity, stoichiometry). For example, elevated temperatures (>80°C) may promote hydrolysis of the trifluoromethoxy group, necessitating milder conditions.
  • In Situ Monitoring: Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate stability.
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd for coupling reactions) or organocatalysts (e.g., DMAP) can improve selectivity .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Meta-Analysis: Compare datasets using standardized assays (e.g., uniform cell lines, IC₅₀ protocols). Discrepancies may arise from variations in cell permeability or off-target effects.
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing Cl with F) to isolate contributing factors.
  • Computational Docking: Molecular dynamics simulations can predict binding affinities to reconcile divergent experimental results .

Q. What computational strategies predict metabolic stability and toxicity profiles?

  • ADMET Modeling: Tools like SwissADME or ProTox-II assess solubility, cytochrome P450 interactions, and hepatotoxicity. The trifluoromethoxy group may reduce metabolic degradation but increase lipophilicity-related toxicity.
  • Quantum Mechanical Calculations: Evaluate electron-density maps to identify reactive sites prone to oxidation or hydrolysis.
  • Machine Learning: Train models on carboxamide datasets to forecast in vivo half-life and clearance rates .

Q. How to design experiments for analyzing degradation products under varying pH conditions?

  • Forced Degradation Studies: Expose the compound to acidic (pH 1-3), neutral (pH 7), and alkaline (pH 10-12) conditions at 40–60°C.
  • LC-MS/MS Analysis: Identify degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid).
  • Kinetic Modeling: Use Arrhenius equations to predict shelf-life and storage requirements .

Methodological Resources

  • Experimental Design: Leverage DoE frameworks (e.g., Box-Behnken) to minimize trial-and-error approaches .
  • Data Analysis: Apply multivariate statistics (e.g., PCA) to disentangle complex biological or chemical datasets .
  • Synthesis Protocols: Reference validated methods for halogenation and amidation from pyridine-based analogs .

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